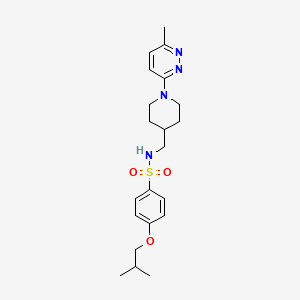
4-isobutoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H30N4O3S and its molecular weight is 418.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Isobutoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (chemical formula: C21H30N4O3S) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N4O3S |
| Molecular Weight | 418.56 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | 4-(2-methylpropoxy)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown efficacy against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
The mechanism of action is believed to involve the inhibition of protein synthesis, leading to bactericidal effects. This has been corroborated by studies demonstrating that similar compounds inhibit nucleic acid and peptidoglycan production in bacterial cells .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Research on related thiosemicarbazones has shown that they possess cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations . These compounds induce apoptosis, characterized by morphological changes such as chromatin condensation and cell shrinkage, which are critical indicators of programmed cell death.
Case Studies
- Antibacterial Efficacy : A study involving a series of sulfonamide derivatives reported that certain compounds demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with biofilm inhibition concentrations (MBIC) significantly lower than those of standard antibiotics like ciprofloxacin .
- Cytotoxic Activity : In vitro tests revealed that compounds structurally related to this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, outperforming conventional chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure, particularly the presence of the piperidine ring and the pyridazine moiety. These features enhance its interaction with biological targets, potentially affecting enzyme inhibition pathways critical in microbial resistance and cancer proliferation.
特性
IUPAC Name |
4-(2-methylpropoxy)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-16(2)15-28-19-5-7-20(8-6-19)29(26,27)22-14-18-10-12-25(13-11-18)21-9-4-17(3)23-24-21/h4-9,16,18,22H,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLYIYFDFPVPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














